molecular formula C14H16N2O3 B2585174 1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide CAS No. 1421522-27-1

1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide

Cat. No. B2585174
CAS RN: 1421522-27-1
M. Wt: 260.293
InChI Key: ZSEWIXRBZKZUOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, such as APCA, are important four-membered heterocycles used in organic synthesis and medicinal chemistry. The synthesis of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

APCA has a molecular formula of C14H16N2O3 and a molecular weight of 260.293. It is an azetidine, a fascinating four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .

Scientific Research Applications

Polymer Chemistry

Aziridines and azetidines: are key building blocks in polymer chemistry due to their ring strain and reactivity. They are utilized in anionic and cationic ring-opening polymerization to produce polyamines with diverse structures and functionalities . These polymers have significant applications, including:

Medicinal Chemistry

In medicinal chemistry, azetidine derivatives are explored for their potential as small-molecule inhibitors . For instance, azetidine amides have been studied as potent inhibitors of STAT3, a protein involved in cell growth and differentiation, which is a promising target for cancer therapy .

Material Science

The aza Paternò–Büchi reaction is a method to synthesize functionalized azetidines, which are valuable in material science. This reaction is used to create azetidines that can be incorporated into various materials, enhancing their stability and functionality .

Environmental Applications

Azetidine derivatives are being investigated for environmental applications, particularly in the development of novel compounds that can inhibit harmful biological processes. For example, azetidine amides have shown potential as inhibitors of the STAT3 pathway, which could be relevant in controlling environmentally induced damage at a cellular level .

Analytical Chemistry

In analytical chemistry, azetidines serve as a basis for developing new analytical methods. Their unique chemical shifts in NMR spectroscopy make them suitable as standards or reference compounds in the analysis of complex mixtures .

Biotechnology

The field of biotechnology utilizes azetidine derivatives in the synthesis of heterocyclic amino acid derivatives . These compounds are important for creating new peptides and proteins with potential therapeutic applications .

Drug Discovery

Azetidines are incorporated into drug discovery programs due to their pharmacophore subunit, which exhibits a variety of biological activities. They are particularly valuable in the synthesis of natural and synthetic products with potential therapeutic benefits .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

properties

IUPAC Name

1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)11-4-3-5-13(6-11)15-14(19)12-7-16(8-12)10(2)18/h3-6,12H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEWIXRBZKZUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(3-acetylphenyl)azetidine-3-carboxamide

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